Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate
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Overview
Description
Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate is a chemical compound with the molecular formula C9H13NO3S.Li. It is a lithium salt of 6-(tert-butoxy)pyridine-3-sulfinate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate typically involves the reaction of 6-(tert-butoxy)pyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives.
Scientific Research Applications
Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium(1+) ion 6-(tert-butoxy)pyridine-3-sulfinate include:
- Sodium 6-(tert-butoxy)pyridine-3-sulfinate
- Potassium 6-(tert-butoxy)pyridine-3-sulfinate
- Lithium 6-(tert-butoxy)pyridine-3-sulfonate
Uniqueness
This compound is unique due to its specific combination of lithium ion and 6-(tert-butoxy)pyridine-3-sulfinate moiety. This combination imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts. Additionally, the presence of the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability .
Properties
IUPAC Name |
lithium;6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-5-4-7(6-10-8)14(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLMGPNSCDIAKF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC1=NC=C(C=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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